molecular formula C12H34N2O2Si3 B3058440 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine CAS No. 89467-59-4

3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine

Cat. No.: B3058440
CAS No.: 89467-59-4
M. Wt: 322.67 g/mol
InChI Key: ZWRBLCDTKAWRHT-UHFFFAOYSA-N
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Description

Chemical Name: 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine (CAS: 106214-84-0) Molecular Formula: C₁₂H₃₄N₂O₂Si₃ Synonyms: 1,3-Bis(aminopropyl)tetramethyldisiloxane, 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-amine) .

Properties

IUPAC Name

3-[[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H34N2O2Si3/c1-17(2,11-7-9-13)15-19(5,6)16-18(3,4)12-8-10-14/h7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRBLCDTKAWRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCN)O[Si](C)(C)O[Si](C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H34N2O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97917-34-5
Record name α,ω-Bis(3-aminopropyl)polydimethylsiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97917-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00570379
Record name 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89467-59-4, 106214-84-0
Record name 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Siloxanes and Silicones, di-Me, 3-aminopropyl group-terminated
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Hydrosilylation-Based Sequential Chain Elongation

Hydrosilylation represents a cornerstone strategy for constructing silicon-carbon bonds in organosilicon chemistry. For the target compound, a stepwise approach involves the reaction of allylamine derivatives with chlorosilanes or hydrosilanes.

Initial Silylation of 3-Aminopropyl Precursors

The synthesis begins with 3-aminopropyldimethylchlorosilane, a commercially available building block. Reacting this precursor with dichlorodimethylsilane in tetrahydrofuran (THF) at 0–5°C yields a disilylated intermediate:
$$
\text{2 (3-aminopropyldimethylchlorosilane)} + \text{Cl}2\text{Si(CH}3\text{)}2 \rightarrow \text{Cl-Si(CH}3\text{)}2-\text{O}-\text{Si(CH}3\text{)}2-\text{(CH}2\text{)}3\text{NH}2 + 2\text{HCl}
$$
Stoichiometric triethylamine is required to neutralize HCl, with yields exceeding 78% under inert conditions.

Iterative Siloxane Bond Formation

Subsequent siloxane linkages are introduced via condensation with silanols. For example, reacting the disilylated intermediate with 3-aminopropyldimethylsilanol in toluene at 110°C for 12 hours extends the siloxane backbone:
$$
\text{Cl-Si(CH}3\text{)}2-\text{O}-\text{Si(CH}3\text{)}2-\text{(CH}2\text{)}3\text{NH}2 + \text{HO-Si(CH}3\text{)}2-\text{(CH}2\text{)}3\text{NH}2 \rightarrow \text{Target Compound} + \text{HCl}
$$
This method, adapted from tetramethyldisiloxane syntheses, achieves 65–70% yields after purification via vacuum distillation.

Table 1: Optimization of Siloxane Condensation
Parameter Optimal Value Yield Impact (±%)
Temperature 110°C +15
Catalyst (SnOct₂) 0.5 wt% +20
Reaction Time 12 h +10

Boronate-Mediated Deborylative Silylation

Recent advances in boron-to-silicon interconversion enable alternative routes. The deborylative silylation of geminal diborylalkanes with chlorosilanes, mediated by potassium tert-butoxide (KOtBu), provides a transition metal-free pathway.

Synthesis of Boronate Intermediates

A benzylic boronate precursor, 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reacts with 3-aminopropyldimethylchlorosilane in THF at 100°C under KOtBu catalysis:
$$
\text{Boronate} + \text{Cl-Si(CH}3\text{)}2-\text{(CH}2\text{)}3\text{NH}_2 \xrightarrow{\text{KOtBu}} \text{Silane-Boronate Adduct} + \text{B-O Byproducts}
$$
This method achieves 84% yield for analogous benzyl silanes, though scalability for branched structures remains untested.

Mechanistic Considerations

Density functional theory (DFT) calculations reveal a concerted four-membered transition state where the alkoxide base facilitates simultaneous boron-silicon bond formation and boronate cleavage. Steric hindrance from dimethylsilyl groups may necessitate higher temperatures (>120°C) for the target compound.

Protective Group Strategies for Amino Functionalities

The primary amine groups in 3-aminopropyl segments necessitate protection during silylation to prevent side reactions.

tert-Butoxycarbonyl (Boc) Protection

Treating 3-aminopropyldimethylchlorosilane with di-tert-butyl dicarbonate in dichloromethane yields Boc-protected intermediates:
$$
\text{(CH}3\text{)}2\text{SiCl-(CH}2\text{)}3\text{NH}2 + \text{Boc}2\text{O} \rightarrow \text{(CH}3\text{)}2\text{SiCl-(CH}2\text{)}3\text{NHBoc} + \text{CO}_2
$$
Deprotection with trifluoroacetic acid restores the amine post-synthesis.

Silazane Formation

Reaction with hexamethyldisilazane (HMDS) converts amines to trimethylsilyl-protected derivatives:
$$
\text{(CH}3\text{)}2\text{SiCl-(CH}2\text{)}3\text{NH}2 + \text{HMDS} \rightarrow \text{(CH}3\text{)}2\text{SiCl-(CH}2\text{)}3\text{N(Si(CH}3\text{)}3\text{)}2
$$
This method prevents amine participation in silylation but requires harsh conditions (150°C) for deprotection.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 0.08–0.15 (m, 18H, Si-CH₃), 1.45–1.60 (m, 4H, CH₂), 2.70 (t, J=6.8 Hz, 4H, NH₂), 3.20 (q, 2H, Si-O-CH₂).
  • ²⁹Si NMR : Peaks at −19.5 ppm (Si-O-Si), −34.2 ppm (terminal Si-CH₃).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows >95% purity for batches synthesized via hydrosilylation, compared to 83–87% for boronate routes.

Chemical Reactions Analysis

Types of Reactions

3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silyl groups to silane groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

Silane Coupling Agents

Silane coupling agents like this compound are used to improve the adhesion between organic polymers and inorganic materials. They facilitate the bonding of coatings, adhesives, and sealants to substrates such as glass, metals, and ceramics.

Case Study:
A study demonstrated that incorporating this silane into epoxy resins significantly improved the mechanical properties and thermal stability of the composite materials used in automotive applications. The enhanced adhesion led to better performance under stress conditions .

Surface Modification

The compound is utilized for surface modification of various materials to enhance hydrophobicity or hydrophilicity. This property is particularly beneficial in creating anti-fogging surfaces and improving the durability of coatings.

Data Table: Surface Properties of Modified Materials

Material TypeTreatment MethodContact Angle (°)Hydrophobicity Improvement (%)
GlassSilane Coating11045
AluminumSilane Application9530
PolycarbonateSilane Treatment10050

Bioconjugation

In biotechnology, this silane compound is employed for bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces for biosensor applications.

Case Study:
Research indicated that using this silane for immobilizing enzymes on biosensor platforms resulted in increased sensitivity and lower detection limits for glucose sensors, enhancing their applicability in medical diagnostics .

Drug Delivery Systems

The compound has been explored as a component in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its silyl groups can improve solubility and bioavailability.

Data Table: Drug Delivery Efficiency

Drug TypeDelivery SystemRelease Rate (%)Bioavailability Improvement (%)
Anticancer AgentSilane-Modified Liposomes7540
AntibioticSilane-Coated Nanoparticles6535

Mechanism of Action

The mechanism of action of 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine involves its ability to form stable bonds with various substrates. The amine group can interact with a wide range of functional groups, facilitating the formation of covalent bonds. The silyl groups provide stability and enhance the reactivity of the compound, making it a valuable tool in various chemical processes.

Comparison with Similar Compounds

Research Findings

  • Thermal Stability : The trisiloxane structure of the target compound exhibits superior thermal stability (decomposition >250°C) compared to disiloxane analogs (decomposition ~180°C) .
  • Hydrolytic Resistance : Unlike trimethoxysilanes, the target compound’s dimethylsilyl groups resist hydrolysis, extending its utility in humid environments .
  • Bifunctional Reactivity: The dual amine termini enable crosslinking in epoxy resins, outperforming monosubstituted analogs in mechanical strength .

Biological Activity

3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine, also known by its CAS number 106214-84-0, is a silane compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features multiple dimethylsilyl groups and an amino group, contributing to its amphiphilic nature. The molecular formula is C15H41N3O2SiC_{15}H_{41}N_3O_2Si, with a molecular weight of approximately 341.56 g/mol. Its structure allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for various applications in biochemistry and materials science.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Surface Coating and Stabilization : The silane groups facilitate the formation of stable coatings on surfaces, which can enhance biocompatibility and reduce protein adsorption. This property is particularly useful in biomedical applications, such as drug delivery systems and implants.
  • Covalent Bond Formation : The amino groups present in the structure can form covalent bonds with biomolecules, such as proteins and nucleic acids. This interaction is crucial for enhancing the stability and functionality of biomaterials in various applications.
  • Hydrophobicity and Hydrophilicity Balance : The balance between hydrophobic silane groups and hydrophilic amine groups allows for versatile interactions with biological systems, influencing cellular responses and material properties.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of silane compounds similar to 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine. Results indicated that these compounds exhibited significant antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The mechanism was primarily attributed to the disruption of bacterial cell membranes due to the amphiphilic nature of the silanes .

Case Study 2: Drug Delivery Systems

In another research effort, the compound was incorporated into polymer matrices for drug delivery applications. The results demonstrated enhanced loading capacity and controlled release profiles for various therapeutic agents. The amino groups facilitated drug attachment, while the silane components improved the mechanical properties of the polymer matrix .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

  • Biocompatibility : In vitro assays showed that 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine exhibits low cytotoxicity towards mammalian cell lines, indicating its potential for use in biomedical applications .
  • Stability Under Physiological Conditions : The compound demonstrated remarkable stability when exposed to physiological conditions, maintaining its structural integrity over extended periods. This stability is crucial for long-term applications in drug delivery systems and medical devices.

Data Tables

PropertyValue
Molecular FormulaC15H41N3O2Si
Molecular Weight341.56 g/mol
CAS Number106214-84-0
Antibacterial ActivityEffective against E. coli and S. aureus
CytotoxicityLow (in vitro)

Q & A

Basic: What are the key considerations for synthesizing this poly-silylated amine compound, and how can purity be optimized?

Answer:
Synthesis involves sequential silylation reactions. Start with 3-aminopropanol, followed by stepwise substitution with dimethylsilyl chloride under anhydrous conditions. Use inert atmospheres (e.g., nitrogen) to prevent hydrolysis of silyl ether intermediates . Purity optimization requires:

  • Chromatography: Silica gel column chromatography with gradient elution (hexane/ethyl acetate) to separate silylated byproducts.
  • Spectroscopic Validation: 1H^{1}\text{H} and 29Si^{29}\text{Si} NMR to confirm silyl group connectivity and rule out incomplete substitution .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight and detect trace impurities .

Basic: How should researchers handle this compound safely, given its reactive amine and silyl groups?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (amines can cause irritation; silyl groups may hydrolyze to release silica particles) .
  • Ventilation: Use fume hoods to mitigate vapor exposure; silyl ethers may release volatile byproducts during reactions .
  • Storage: In airtight containers under nitrogen at 4°C to prevent moisture-induced degradation .

Advanced: How does the steric bulk of the silyl groups influence the compound’s reactivity in crosslinking applications?

Answer:
The branched silyl-oxy structure creates steric hindrance, reducing nucleophilic attack at the amine sites. To study this:

  • Kinetic Analysis: Compare reaction rates with less hindered amines (e.g., linear siloxanes) using UV-Vis or fluorometric assays to track amine consumption .
  • Computational Modeling: DFT calculations (e.g., Gaussian) to visualize electron density distribution and steric maps around the amine .
  • Contradiction Note: While steric effects slow amine reactivity, the silyl groups enhance thermal stability (TGA data shows decomposition >250°C) .

Advanced: What analytical techniques resolve contradictions in characterizing silyl-amine bond stability under acidic vs. basic conditions?

Answer:

  • pH-Dependent Stability Tests:
    • Acidic Conditions (pH <3): Use 29Si^{29}\text{Si} NMR to monitor silyl ether cleavage (peaks shift from −10 ppm to −20 ppm upon hydrolysis) .
    • Basic Conditions (pH >10): Track amine deprotonation via 1H^{1}\text{H} NMR (disappearance of NH2_2 signals) and correlate with reduced silyl stability .
  • Contradiction Management: Discrepancies in stability data may arise from solvent polarity; repeat experiments in polar aprotic (e.g., DMF) vs. non-polar (toluene) solvents .

Advanced: How can this compound be functionalized for targeted drug delivery systems without compromising its silicon backbone?

Answer:

  • Selective Derivatization:
    • Amine Modification: React with NHS esters or isocyanates at low temperatures (0–5°C) to preserve silyl groups .
    • Silyl Protection: Use tert-butyldimethylsilyl (TBDMS) groups as transient protectants during conjugation steps .
  • Validation: MALDI-TOF MS to confirm functionalization efficiency and intact silyl linkages .

Basic: What are the recommended solvents for recrystallizing this compound, and why?

Answer:

  • Non-Polar Solvents: Hexane or toluene for initial dissolution (minimizes silyl ether hydrolysis).
  • Slow Evaporation: Layer with diethyl ether to induce gradual crystallization; monitor via polarized light microscopy for crystal purity .
  • Avoid Protic Solvents: Methanol or water disrupt silyl networks, leading to amorphous precipitates .

Advanced: How do computational methods predict the compound’s interaction with silica surfaces in nanomaterials?

Answer:

  • Molecular Dynamics (MD): Simulate adsorption on silica (SiO2_2) slabs using software like GROMACS. Key parameters:
    • Hydrogen bonding between amine groups and surface silanols.
    • van der Waals interactions from silyl chains .
  • Experimental Validation: AFM force-distance curves to measure adhesion strength on silica substrates .

Basic: What spectroscopic "red flags" indicate degradation during storage?

Answer:

  • FT-IR: Appearance of broad O-H stretches (~3200 cm1^{-1}) signals silyl hydrolysis.
  • 29Si^{29}\text{Si} NMR: Peaks shifting from −10 ppm (intact silyl ethers) to −100 ppm (silica gel formation) .

Advanced: What strategies mitigate batch-to-batch variability in silyl group substitution ratios?

Answer:

  • Process Control:
    • Strict stoichiometry (e.g., 1:3 amine-to-silyl chloride ratio) with real-time monitoring via inline IR .
    • Statistical DOE (Design of Experiments) to optimize reaction time/temperature .
  • Post-Synthesis Analysis: MALDI-TOF MS to quantify substitution heterogeneity .

Advanced: How does the compound’s conformation affect its performance in hybrid polymer matrices?

Answer:

  • SAXS/WAXS: Analyze polymer composites to correlate silyl-amine spacing (d-spacing) with mechanical properties .
  • DSC/TGA: Link glass transition temperatures (Tg) to crosslink density; higher silyl content increases Tg but may reduce flexibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine
Reactant of Route 2
Reactant of Route 2
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3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine

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